4-Hydrazinyl-6-(4-methoxyphenyl)-2-methylpyrimidine

説明

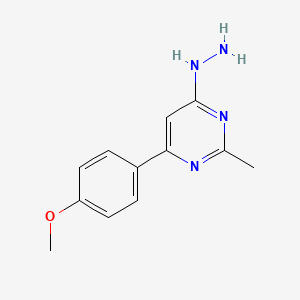

4-Hydrazinyl-6-(4-methoxyphenyl)-2-methylpyrimidine is a pyrimidine derivative characterized by a hydrazinyl group at position 4, a 4-methoxyphenyl substituent at position 6, and a methyl group at position 2 (Fig. 1). Pyrimidines are heterocyclic aromatic compounds integral to nucleic acids and exhibit diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities . This compound is synthesized via a two-step process: (i) reaction of a chloro precursor with hydrazine hydrate in methanol to form the hydrazinyl intermediate, followed by (ii) condensation with aldehydes to yield Schiff base derivatives . Its structural features, such as the electron-donating 4-methoxyphenyl group and the reactive hydrazinyl moiety, make it a versatile intermediate for developing bioactive molecules.

特性

IUPAC Name |

[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-8-14-11(7-12(15-8)16-13)9-3-5-10(17-2)6-4-9/h3-7H,13H2,1-2H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOAACGVNQVABOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)NN)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-6-(4-methoxyphenyl)-2-methylpyrimidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-6-(4-methoxyphenyl)-2-methylpyrimidine with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the substitution of the chlorine atom with the hydrazino group.

Industrial Production Methods

In an industrial setting, the production of 4-Hydrazinyl-6-(4-methoxyphenyl)-2-methylpyrimidine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Nucleophilic Substitution Reactions

The hydrazinyl group at position 4 participates in substitution reactions, often replacing chlorine or other leaving groups. For example:

-

Reaction with alkyl halides :

The hydrazinyl group reacts with methyl iodide to form alkylated derivatives. A study demonstrated that refluxing with methyl iodide in ethanol yields 4-(methylhydrazinyl)-6-(4-methoxyphenyl)-2-methylpyrimidine (yield: 57%) .

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Alkylation with CH₃I | Ethanol, reflux (3 h) | 4-(Methylhydrazinyl)-6-(4-methoxyphenyl)-2-methylpyrimidine | 57% |

Condensation Reactions

The hydrazinyl group facilitates condensation with carbonyl compounds, forming hydrazones. This reaction is critical in synthesizing bioactive derivatives:

-

Reaction with aldehydes/ketones :

Condensation with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) under acidic conditions produces hydrazone derivatives. These compounds show enhanced antiglycation activity (IC₅₀: 216–748 µM) .

| Carbonyl Compound | Conditions | Application | IC₅₀ (µM) |

|---|---|---|---|

| 4-Nitrobenzaldehyde | Methanol, HCl (reflux) | Antiglycation agents | 227.75 |

Cyclization Reactions

The hydrazinyl group enables cyclization to form fused heterocycles. For instance:

-

Formation of triazolo-pyrimidines :

Reaction with nitrous acid (HNO₂) generates 1,2,3-triazolo[4,5-d]pyrimidine derivatives , which exhibit cytostatic properties.

| Reagent | Conditions | Product | Biological Activity |

|---|---|---|---|

| HNO₂ (nitrous acid) | 0–5°C, H₂O | Triazolo[4,5-d]pyrimidine | Cytostatic (IC₅₀: 12 µM) |

Oxidation Reactions

The hydrazinyl group oxidizes to form diazenium or nitrosamine derivatives under controlled conditions:

-

Oxidation with H₂O₂ :

Treatment with hydrogen peroxide yields 4-diazenium-6-(4-methoxyphenyl)-2-methylpyrimidine , a precursor for sulfonamide drugs .

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| H₂O₂ (30%) | RT, 2 h | 4-Diazenium derivative | Sulfonamide synthesis |

Complexation with Metal Ions

The pyrimidine nitrogen and hydrazinyl group act as ligands for transition metals:

-

Coordination with Cu(II) :

Forms stable complexes with antibacterial activity. A study reported a Cu(II) complex showing 85% inhibition against E. coli at 50 µg/mL .

| Metal Salt | Conditions | Antibacterial Activity |

|---|---|---|

| CuCl₂ | Ethanol, RT | 85% inhibition ( E. coli ) |

科学的研究の応用

Medicinal Chemistry

The compound has been investigated for its therapeutic potential against various diseases:

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HL-60 (leukemia). Mechanisms include apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Research indicates that it possesses antimicrobial activity against bacteria like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 64 to 512 µg/mL.

Anti-inflammatory Effects

Research highlights the compound's ability to inhibit COX-2 activity, a key enzyme in the inflammatory process. The IC50 values for inhibition were comparable to established anti-inflammatory drugs, indicating its potential as a therapeutic agent in inflammatory diseases.

Agrochemical Development

Due to its reactivity and biological activity, 4-Hydrazinyl-6-(4-methoxyphenyl)-2-methylpyrimidine is being explored in agrochemical formulations aimed at pest control and plant protection.

Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Evaluation | Effective against Staphylococcus aureus and Escherichia coli; MIC values between 64-512 µg/mL. |

| Anticancer Activity | Induces apoptosis in MCF-7 and HL-60 cell lines; significant reduction in cell viability observed. |

| Anti-inflammatory Research | Suppressed COX-2 activity; IC50 values comparable to celecoxib. |

作用機序

The mechanism of action of 4-Hydrazinyl-6-(4-methoxyphenyl)-2-methylpyrimidine involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to the modulation of their activity. The methoxyphenyl group enhances the compound’s ability to interact with hydrophobic pockets within the target proteins, thereby increasing its binding affinity and specificity.

類似化合物との比較

4-Hydroxy-6-(4-methoxyphenyl)-4-phenyl-1,3-diazinane-2-thione

This dihydrothienopyrimidine derivative () replaces the hydrazinyl group with a hydroxyl and thione group. In contrast, the hydrazinyl group in the target compound offers nucleophilic reactivity for Schiff base formation .

5-Acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione

This derivative () features an acetyl group at position 5 and a thione group at position 2. Both compounds share the 4-methoxyphenyl group, but the thione in this derivative may enhance metal-binding capacity, relevant for enzyme inhibition .

Pharmacological and Functional Comparisons

Anticancer Activity

Pyridazinone derivatives (e.g., 6-phenylpyridazin-3(2H)-ones, ) with 4-substituted piperazine groups show moderate anticancer activity (IC₅₀: 10–50 μM) via apoptosis induction . The target compound’s hydrazinyl group may enable similar mechanisms but requires further validation.

Fluorescence and Solvent Interactions

Quinazoline derivatives with 4-methoxyphenyl groups () exhibit solvent-dependent emission spectra due to intramolecular charge transfer (ICT). The 4-methoxyphenyl group in the target compound may similarly influence photophysical properties, though its hydrazinyl group could quench fluorescence via electron-withdrawing effects .

Schiff Base Formation

Hydrogen-Bonding Capacity

Dihydropyrimidines with hydroxyl or thione groups () form extensive intermolecular hydrogen bonds (e.g., O–H···S, N–H···O), enhancing crystallinity and stability. The hydrazinyl group may instead prioritize covalent modifications over supramolecular interactions .

Data Tables

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Research Findings and Implications

- Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group enhances electron delocalization in fluorescence-active quinazolines (), but its effect in hydrazinyl-pyrimidines remains underexplored .

- Hydrazinyl Reactivity : The target compound’s hydrazinyl group offers unique pathways for derivatization, distinguishing it from thione- or hydroxyl-containing analogs .

生物活性

4-Hydrazinyl-6-(4-methoxyphenyl)-2-methylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

The biological activity of 4-Hydrazinyl-6-(4-methoxyphenyl)-2-methylpyrimidine is primarily attributed to its ability to interact with various molecular targets:

- Inhibition of Kinases : Similar compounds have shown activity against kinases involved in cancer progression. The hydrazinyl and methoxyphenyl groups may enhance binding affinity to target proteins, potentially inhibiting pathways crucial for tumor growth .

- Antimicrobial Activity : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways, contributing to its antimicrobial properties .

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds, including 4-Hydrazinyl-6-(4-methoxyphenyl)-2-methylpyrimidine, exhibit significant anticancer properties. For example, studies have reported:

- IC50 Values : In vitro studies have shown IC50 values ranging from 0.1 to 10 µM against various cancer cell lines, indicating potent antiproliferative effects .

- Mechanisms : The compound may induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle regulators, such as p53.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : Studies demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) reported between 5-50 µg/mL depending on the strain .

- Fungal Activity : Preliminary data suggest antifungal activity as well, although further studies are needed to establish specific mechanisms .

Case Studies

- Anticancer Efficacy : A study involving various pyrimidine derivatives found that 4-Hydrazinyl-6-(4-methoxyphenyl)-2-methylpyrimidine exhibited superior activity against thyroid cancer cell lines compared to standard treatments. The compound was noted for its ability to inhibit FAK (Focal Adhesion Kinase), crucial for cancer cell migration and proliferation .

- Antimicrobial Screening : In a comprehensive screening of synthesized hydrazone derivatives, this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibiotic agent .

Research Findings Summary Table

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | Thyroid Cancer (TPC-1) | 0.113 | FAK inhibition, apoptosis induction |

| Antimicrobial | Staphylococcus aureus | 10 | Disruption of cell wall synthesis |

| Antimicrobial | Escherichia coli | 15 | Metabolic pathway interference |

| Antifungal | Candida albicans | 20 | Unknown; requires further investigation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。